molecular formula C12H15N3O2 B3102361 4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine CAS No. 1416714-54-9

4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine

Cat. No. B3102361
M. Wt: 233.27 g/mol
InChI Key: MAJOUJKSLMRQEG-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a pyrazolo[3,4-b]pyridine group, a tetrahydropyran group, and a methoxy group . These groups are common in many organic compounds and can contribute to a variety of chemical properties and reactivities.


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The tetrahydropyran group would likely form a six-membered ring with an oxygen atom . The pyrazolo[3,4-b]pyridine group would likely form a fused ring structure .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions depending on the conditions. For example, the tetrahydropyran group can undergo elimination reactions to yield dihydropyran and methanol .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, compounds containing a tetrahydropyran group often have a relatively low melting point and boiling point .

Scientific Research Applications

X-ray Powder Diffraction Data

X-ray powder diffraction data of compounds related to 4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine have contributed to the synthesis of anticoagulants like apixaban, underscoring their importance as intermediates in medicinal chemistry. The accurate measurement of unit-cell dimensions and absence of detectable impurities highlight the compound's purity and the reliability of its structural data for scientific research (Wang et al., 2017).

Synthesis and Spectral Analysis

The synthesis and spectral analysis of novel compounds derived from 4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine, involving ring-opening and closure reactions, have provided insights into their chemical structure and potential applications. These studies include quantum studies, NLO, and thermodynamic properties, offering a comprehensive understanding of their chemical behavior and stability (Halim & Ibrahim, 2022).

CuI Complexes with Scorpionate Ligands

Research on CuI complexes with N,N',S,S' scorpionate ligands related to 4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine has provided evidence for dimer-monomer equilibria. These studies not only offer insights into the molecular architecture and thermodynamics of such complexes but also their potential applications in catalysis and material science (Gennari et al., 2008).

Synthesis of Fused Heterocycles

The synthesis of pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives, which are structurally related to 4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine, has been reported. These derivatives were obtained through the oxidation of tosylhydrazones, demonstrating a methodology for generating tricyclic heterocycles that could have implications in drug discovery and organic synthesis (El-Nabi, 2004).

Biomedical Applications

A review of 1H-Pyrazolo[3,4-b]pyridines, closely related to the compound , covers their synthesis, substituent diversity, and biomedical applications. These compounds have been explored for various therapeutic purposes, highlighting the versatility and potential of this class of compounds in addressing a range of medical conditions (Donaire-Arias et al., 2022).

Corrosion Inhibition

Research on pyrazolo[3,4-b]pyridine derivatives has also explored their potential as corrosion inhibitors for metals in acidic environments. This application is crucial for the protection of industrial machinery and infrastructure, showcasing the compound's utility beyond biomedical applications (Dandia et al., 2013).

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has pharmaceutical potential, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

4-methoxy-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-16-10-5-6-13-12-9(10)8-14-15(12)11-4-2-3-7-17-11/h5-6,8,11H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJOUJKSLMRQEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=NN(C2=NC=C1)C3CCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701161349
Record name 1H-Pyrazolo[3,4-b]pyridine, 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701161349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine

CAS RN

1416714-54-9
Record name 1H-Pyrazolo[3,4-b]pyridine, 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1416714-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[3,4-b]pyridine, 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701161349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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